6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine 6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine GW284543, also known as UNC10225170;, is a potent and selective MEK5 inhibitor with the potential for cancer treatment.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0529603
InChI: InChI=1S/C23H20N2O3/c1-26-22-14-19-20(11-12-24-21(19)15-23(22)27-2)25-16-7-6-10-18(13-16)28-17-8-4-3-5-9-17/h3-15H,1-2H3,(H,24,25)
SMILES: COC1=CC2=C(C=CN=C2C=C1OC)NC3=CC(=CC=C3)OC4=CC=CC=C4
Molecular Formula: C23H20N2O3
Molecular Weight: 372.4 g/mol

6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine

CAS No.:

Cat. No.: VC0529603

Molecular Formula: C23H20N2O3

Molecular Weight: 372.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine -

Specification

Molecular Formula C23H20N2O3
Molecular Weight 372.4 g/mol
IUPAC Name 6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine
Standard InChI InChI=1S/C23H20N2O3/c1-26-22-14-19-20(11-12-24-21(19)15-23(22)27-2)25-16-7-6-10-18(13-16)28-17-8-4-3-5-9-17/h3-15H,1-2H3,(H,24,25)
Standard InChI Key LEEMRFWMAIVHQY-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=CN=C2C=C1OC)NC3=CC(=CC=C3)OC4=CC=CC=C4
Canonical SMILES COC1=CC2=C(C=CN=C2C=C1OC)NC3=CC(=CC=C3)OC4=CC=CC=C4
Appearance Solid powder

Introduction

Chemical Identity and Structure

Basic Chemical Information

6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine hydrochloride is a synthetic organic compound registered with CAS number 179246-08-3. It has a molecular formula of C₂₃H₂₁ClN₂O₃ and a molecular weight of 408.88 g/mol. The compound is also known by alternative identifiers including GW 284543 hydrochloride and UNC 10225170 hydrochloride .

Structural Characteristics

The molecular structure consists of a quinoline scaffold featuring two methoxy groups at positions 6 and 7, connected through an amine linkage at position 4 to a 3-phenoxyphenyl group. This structure can be represented by the following SMILES notation:

COC1=CC2=C(C=CN=C2C=C1OC)NC3=CC(=CC=C3)OC4=CC=CC=C4.Cl

The compound belongs to the broader class of substituted quinolines, which have been extensively studied for their diverse biological activities, particularly in antimalarial and anticancer applications.

Physical and Chemical Properties

Physical Properties

Table 1: Physical and Chemical Properties of 6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine Hydrochloride

PropertyValueReference
Molecular Weight408.88 g/mol
AppearanceNot specified in literature
Melting PointNot reported
Boiling PointNot reported
SolubilityEnhanced water solubility (as hydrochloride salt)
Standard InChIInChI=1S/C23H20N2O3.ClH/c1-26-22-14-19-20(11-12-24-21(19)15-23(22)27-2)25-16-7-6-10-18(13-16)28-17-8-4-3-5-9-17;/h3-15H,1-2H3,(H,24,25);1H
InChI KeyJUBMXFSNRBUGQI-UHFFFAOYSA-N

Synthesis Methods

Synthetic Methodologies from Related Compounds

Research on similar quinoline derivatives employs several key techniques that could be adapted for synthesizing 6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine. These include:

  • The use of Dean-Stark apparatus for water removal during Schiff base formation, followed by high-temperature cyclization in specialized heat transfer media such as DOWTHERM A at temperatures around 250°C

  • Iodination procedures using iodine in saturated potassium iodide solution in the presence of amines like n-butylamine

  • Suzuki-Miyaura coupling reactions employing palladium(0) tetrakis triphenylphosphine as catalyst with appropriate boronic acids/esters to introduce aryl substituents

  • Selective alkylation of hydroxyl groups using bases such as potassium carbonate with alkyl halides in polar aprotic solvents

These methods would require optimization specific to the target compound's substitution pattern.

CategoryInformationReference
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Hazard MeaningsHarmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation
Precautionary StatementsP261-P280-P301+P312-P302+P352-P305+P351+P338
Precautionary MeaningsAvoid breathing dust/fume/gas/mist/vapors/spray; Wear protective gloves/protective clothing/eye protection/face protection; IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell; IF ON SKIN: Wash with plenty of water; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Biological Activity and Applications

Pharmacological Significance

Analytical Characterization

Chromatographic Analysis

Chromatographic methods for analysis and purification might include:

  • High-Performance Liquid Chromatography (HPLC) using reverse-phase columns (C18) with appropriate mobile phase systems (typically acetonitrile/water mixtures with buffer additives)

  • Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for simultaneous separation and identification

Comparison with Structurally Related Compounds

Structural Analogues in Research

Several structural analogues of 6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine have been reported in the literature, each with distinct substitution patterns that may confer different biological properties:

Table 3: Comparison of Structurally Related Quinoline Derivatives

CompoundMolecular FormulaMolecular WeightDistinguishing FeaturesPotential ApplicationsReference
6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine HydrochlorideC₂₃H₂₁ClN₂O₃408.88 g/mol3-Phenoxyphenyl substituent at position 4Research tool in life sciences
6,7-Dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amineC₂₀H₂₂N₂O₅370.4 g/mol3,4,5-Trimethoxyphenyl substituent at position 4Kinase inhibition; Anticancer activities
6,7-Diethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amineC₂₂H₂₆N₂O₅398.5 g/molDiethoxy groups at positions 6,7; 3,4,5-Trimethoxyphenyl at position 4GAK inhibitor (IC₅₀ = 56 nM); Cancer therapeutics

Structure-Activity Implications

The variations in substitution patterns between these related compounds highlight several key structure-activity considerations:

  • The nature of substituents at positions 6 and 7 (methoxy versus ethoxy) may influence membrane permeability, metabolic stability, and binding orientation within target proteins

  • The substitution pattern on the phenyl ring connected to the 4-amino position appears critical for determining specific biological targets, with 3-phenoxyphenyl (as in the title compound) potentially conferring different selectivity compared to 3,4,5-trimethoxyphenyl substitution

  • The presence of multiple methoxy groups may create hydrogen-bonding opportunities with target proteins while also influencing the compound's solubility profile

Future Research Directions

Synthesis Optimization

Future research might focus on developing optimized synthetic routes for 6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine, potentially including:

  • Exploration of green chemistry approaches to reduce environmental impact of synthesis

  • Development of scalable procedures suitable for larger-scale production

  • Investigation of continuous flow methods for improved efficiency

Biological Activity Profiling

Comprehensive investigation into the biological activities of 6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine could include:

  • Kinase inhibition screening against diverse panels of kinases

  • Evaluation of anticancer activity across multiple cell lines

  • Investigation of structure-activity relationships through systematic modification of key structural elements

  • Exploration of potential applications beyond those suggested by current literature

Pharmaceutical Development

If biological activity warrants further investigation, pharmaceutical development avenues might include:

  • Optimization of physicochemical properties to enhance pharmacokinetic profile

  • Formulation studies to improve solubility and bioavailability

  • Toxicology assessment to determine safety profile

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